HPLC Retention Time and Calibration Linearity Differentiate Thitsiol 16 from Urushiol 15:2 for Lacquer Provenance Authentication
3-(10-Phenyldecyl)benzene-1,2-diol (thitsiol 16) elutes at 20.84 min with UV detection at 280 nm, whereas urushiol 15:2 (3-(8Z,11Z-pentadecadienyl)-benzenediol) produces split peaks at 11.29 and 11.77 min under 260 nm detection [1]. The calibration curve for thitsiol 16 achieved a coefficient of determination (R²) of 0.9985, marginally exceeding that of urushiol 15:2 at 0.9983, indicating suitability as a primary quantitative standard [1]. The ~9 min retention gap enables unambiguous chromatographic resolution of thitsiol-type and urushiol-type markers in blended lacquer samples, as demonstrated in blind tests where Myanmarese lacquer (thitsiol-dominant) was mixed with Japanese/Korean lacquer (urushiol-dominant) [1].
| Evidence Dimension | HPLC retention time and calibration linearity (R²) |
|---|---|
| Target Compound Data | Retention time: 20.84 min (280 nm); R² = 0.9985 |
| Comparator Or Baseline | Urushiol 15:2: Retention time: 11.29/11.77 min (260 nm); R² = 0.9983 |
| Quantified Difference | Δ retention time ≈ 9.1–9.6 min; Δ R² = +0.0002 |
| Conditions | HPLC; thitsiol 16 detected at 280 nm; urushiol 15:2 detected at 260 nm; standard solutions at 5–100 ppm; C18 column |
Why This Matters
The large retention time separation and independent calibration linearity establish 3-(10-phenyldecyl)benzene-1,2-diol as the definitive marker for Gluta usitata lacquer authentication, directly enabling detection of adulteration with urushiol-based lacquers—a capability that no other thitsiol homologue has been validated for in peer-reviewed HPLC methods.
- [1] Lee, Y., Lee, J., Lee, K.-B., Lee, W.-Y., Lee, Y. Quantitative Detection of Thitsiol and Urushiol as Markers from the Gluta usitata Lacquer Tree Using HPLC. Molecules, 2024, 29(1), 149. Table 1, Section 3.2. DOI: 10.3390/molecules29010149. View Source
